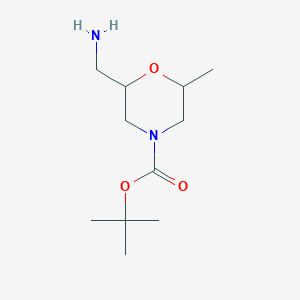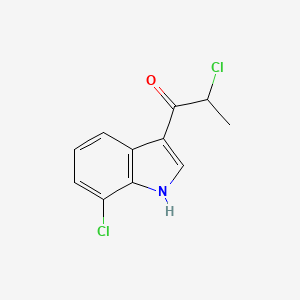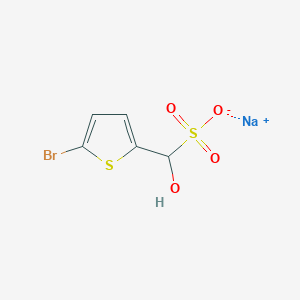![molecular formula C8H13NOS B6598966 {5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine CAS No. 1564634-10-1](/img/structure/B6598966.png)
{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine, also known as 5-ethylthio-2-methyl-2-furanmethanamine, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine has been studied for its potential applications in various scientific fields. For example, this compound has been used as a model compound for investigating the structure-activity relationship of various compounds. It has also been used as a model compound for studying the mechanism of action of various drugs. Additionally, this compound has been used as a tool for studying the biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine is not yet fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body, which leads to the biochemical and physiological effects observed in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine have been studied in various laboratory experiments. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have a stimulatory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine in laboratory experiments offers several advantages. This compound is relatively easy to synthesize and is widely available. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanism of action of various compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, the effects of this compound on humans are not yet fully understood and it is not approved for use in humans.
Zukünftige Richtungen
There are several potential future directions for the use of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine. One potential direction is to use this compound as a tool for studying the mechanism of action of various drugs. Additionally, this compound could be used to investigate the structure-activity relationship of various compounds. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new drugs with improved efficacy and safety.
Synthesemethoden
The synthesis of 5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine is done through a series of chemical reactions. The first step involves the reaction of ethyl thioformate with furan-2-ylmethanamine in the presence of sodium hydroxide. The resulting product is then subjected to a dehydration reaction using sulfuric acid and acetic anhydride. The final product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
[5-(ethylsulfanylmethyl)furan-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-11-6-8-4-3-7(5-9)10-8/h3-4H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQRPGNZRTDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)

![Benzenamine, 3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B6598898.png)




![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)

![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)

